4-Fluoro-6-methylpyridin-2-amine is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position and an amino group at the 2-position of the pyridine ring. This compound is notable for its diverse applications in medicinal chemistry, agrochemicals, and material science, primarily due to the unique properties imparted by the fluorine atom, which enhances stability and bioactivity compared to non-fluorinated analogs. The compound's chemical structure contributes to its potential as a building block in organic synthesis.
4-Fluoro-6-methylpyridin-2-amine can be classified under pyridine derivatives, which are known for their significant roles in various chemical and biological processes. The compound is cataloged with the CAS number 1227595-84-7 and can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates .
The synthesis of 4-Fluoro-6-methylpyridin-2-amine can be achieved through several methods, with one prominent approach being the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which reacts with arylboronic acids in the presence of a palladium catalyst to yield the desired product.
Another method involves the Buchwald-Hartwig amination, where a suitable precursor undergoes arylamination to introduce the amino group at the 2-position of the pyridine ring .
The molecular formula of 4-Fluoro-6-methylpyridin-2-amine is . The compound features a pyridine ring substituted with a fluorine atom and an amino group. The structural representation can be described as follows:
The InChI Key for 4-Fluoro-6-methylpyridin-2-amine is , providing a unique identifier for database searches.
4-Fluoro-6-methylpyridin-2-amine participates in several chemical reactions:
Common reagents utilized in these reactions include:
The mechanism of action of 4-Fluoro-6-methylpyridin-2-amine involves its interaction with specific biological targets. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity and binding affinity to enzymes and receptors. This property allows it to influence various biochemical pathways, including enzyme inhibition and receptor modulation .
Relevant data regarding these properties is essential for understanding its behavior in various applications .
4-Fluoro-6-methylpyridin-2-amine has numerous scientific applications:
These diverse applications underscore the significance of 4-Fluoro-6-methylpyridin-2-amine in both research and practical fields, highlighting its versatility as a chemical compound.
Inducible Nitric Oxide Synthase (iNOS, NOS2) represents one of three isoforms responsible for catalyzing the production of nitric oxide (NO) from L-arginine. Unlike the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms, iNOS exhibits inducible expression in response to inflammatory stimuli such as endotoxin, tumor necrosis factor-alpha (TNF-α), and various cytokines [3] [8]. Traditionally classified simplistically as the "pathological" isoform, contemporary research reveals a more complex physiological role. iNOS demonstrates basal constitutive expression (ciNOS) in multiple tissues under normal conditions, including lung epithelium, blood, heart, bone marrow, and gastrointestinal mucosa, where it contributes to essential functions like heart rate regulation, respiratory exchange, and microbiome balance . However, its dysregulation is implicated across a spectrum of diseases.
In inflammatory pathologies, iNOS overexpression is a hallmark. In acute lung inflammation and chronic conditions like asthma, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS), iNOS levels correlate significantly with disease severity and progression [3] [8]. The enzyme generates sustained, high-output NO fluxes (reaching µM concentrations), which reacts with superoxide to form the potent oxidant peroxynitrite. This leads to oxidative damage, DNA strand breaks, inhibition of DNA repair enzymes, mitochondrial dysfunction, and ultimately, tissue destruction and remodeling contributing to fibrosis and organ dysfunction [3] [7] [8]. Within the oncology landscape, iNOS activity presents a paradoxical role. While implicated in tumor cell apoptosis resistance, angiogenesis promotion, metastasis facilitation, and modulation of immune responses within the tumor microenvironment, evidence also suggests potential tumor-suppressive functions in specific contexts [6] [7]. Furthermore, elevated iNOS has been documented in neurodegenerative conditions like Parkinson's disease, where excessive NO production contributes to dopaminergic neuron degeneration in the substantia nigra [7].
Table 1: Pathophysiological Roles of iNOS in Major Disease States
Disease Category | Specific Conditions | Consequence of iNOS Overexpression | Key References |
---|---|---|---|
Respiratory Inflammation | Asthma, COPD, ARDS | Oxidative stress, tissue destruction, airway remodeling, fibrosis | [3] [8] |
Systemic Inflammation | Sepsis, Septic Shock, Arthritis | Vascular dysfunction, hypotension, tissue damage | [8] |
Neurodegenerative Disease | Parkinson's Disease | Dopaminergic neuron degeneration | [7] |
Metabolic Disease | Insulin Resistance | S-nitrosylation of Akt/PKB impairing insulin signaling | [8] |
Oncology | Various Solid Tumors | Tumor promotion (angiogenesis, metastasis, immune evasion) or suppression (context-dependent) | [6] [7] |
The central role of iNOS in diverse pathologies underscores the critical need for non-invasive diagnostic tools capable of quantifying its spatial distribution and expression levels in vivo. Current methods for assessing inflammation, particularly in the lungs, suffer significant limitations. Invasive techniques like bronchoalveolar lavage (BAL) and lung biopsy provide direct cellular information but are localized, carry inherent risks, and fail to offer a comprehensive assessment of whole-organ or systemic inflammatory burden [3]. While minimally invasive, induced sputum collection is challenging, poorly reproducible, and similarly lacks global disease burden information. Non-invasive imaging modalities like computed tomography (CT) can detect structural changes like infiltrates and airway thickening but are fundamentally non-specific, unable to differentiate inflammation from edema, hemorrhage, fibrosis, or neoplasia [3].
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET, widely used in oncology and inflammation imaging, capitalizes on increased glucose metabolism in activated inflammatory cells (e.g., neutrophils). However, its lack of specificity for iNOS is a major drawback. Increased ¹⁸F-FDG uptake occurs in various non-inflammatory processes, including tumors, infections, and fibrotic reactions, limiting its utility as a specific biomarker for iNOS-driven inflammation [3]. This gap in diagnostic capability directly impedes drug development. The failure of numerous iNOS inhibitor clinical trials has been partly attributed to the absence of reliable biomarkers for patient stratification, target engagement verification, and treatment response monitoring [3] [6].
Developing iNOS-specific PET tracers like radiolabeled derivatives of 4-Fluoro-6-methylpyridin-2-amine offers a transformative solution. Such tracers enable:
The development of radiolabeled iNOS inhibitors for PET imaging has evolved alongside the medicinal chemistry efforts to design therapeutic iNOS inhibitors. Early efforts focused on non-selective L-arginine analogues but faced challenges in achieving isoform specificity and suitable pharmacokinetics for imaging [6] [7]. A significant breakthrough came with the identification of 2-amino-4-methylpyridine (1) as a potent, albeit non-selective, NOS inhibitor [6]. Medicinal chemistry optimization revealed that substitution at the position-6 of this core structure offered a promising avenue for improving both potency and selectivity, while also providing a viable site for introducing radiolabels like ¹⁸F or ¹¹C without drastically altering molecular interactions [6]. This led to the synthesis and evaluation of numerous position-6 substituted 2-amino-4-methylpyridine analogues.
Among these early candidates, compounds like 9 (6-(([¹⁸F]fluoro)propyl)-4-methylpyridin-2-amine), 18 (6-(2-([¹⁸F]fluoro)ethoxy)-4-methylpyridin-2-amine), and 20 emerged as frontrunners based on in vitro enzyme inhibition assays. Compound 18 exhibited the highest potency against iNOS (IC₅₀ in the low nanomolar range) with approximately 30-fold selectivity over eNOS and 10-fold over nNOS [6]. However, practical considerations for PET tracer development, particularly the feasibility of radiosynthesis, became crucial factors. Efforts to radiolabel compound 18 encountered significant hurdles due to the chemical instability of its mesylate precursor, which readily cyclized via an internal nucleophilic attack [6]. Consequently, research focus shifted to compound 9.
The radiosynthesis of [¹⁸F]9 ([¹⁸F]6-(([¹⁸F]fluoro)propyl)-4-methylpyridin-2-amine) was achieved via nucleophilic substitution of a mesylate precursor (compound 38) with [¹⁸F]fluoride, followed by acid deprotection. Despite modest radiochemical yields (up to 10% decay-corrected, due to competing elimination reactions), [¹⁸F]9 was obtained with high specific activity (>1000 Ci/mmol) and purity [6]. Preclinical evaluation in a murine model of lipopolysaccharide (LPS)-induced lung inflammation demonstrated the tracer's potential: LPS-treated mice showed significantly higher lung uptake of [¹⁸F]9 compared to controls, and this uptake was reduced by pre-administration of a known iNOS inhibitor. MicroPET imaging corroborated the biodistribution data, confirming specific accumulation in inflamed lungs [6]. This work laid the essential groundwork for developing tracers based on the 4-Fluoro-6-methylpyridin-2-amine structure. More recently, structure-based virtual screening strategies have been employed to discover novel natural product-like iNOS inhibitors, leveraging computational power to explore vast chemical spaces, including derivatives of aminopyridine scaffolds, for potential development into imaging agents [7].
Table 2: Evolution of Key Radiolabeled iNOS Inhibitor Candidates Based on 2-Amino-4-methylpyridine
Compound / Tracer | Core Structure / Modification | Key Properties | Radiolabeling & Preclinical Outcome | Significance |
---|---|---|---|---|
2-Amino-4-methylpyridine (1) | Parent Compound | Non-selective NOS inhibitor, moderate potency | Not radiolabeled | Identified core scaffold for development |
Compound 18 | 6-(2-(Fluoro)ethoxy) | High iNOS potency (IC₅₀ ~nM), 30-fold selectivity vs eNOS | Precursor instability (cyclization) prevented radiolabeling | Demonstrated potential for high selectivity but radiosynthesis impractical |
[¹⁸F]9 ([¹⁸F]6-(([¹⁸F]fluoro)propyl)) | 6-(3-Fluoropropyl) | Moderate iNOS potency, lower selectivity than 18 | Achieved (10% RCY dc); Specific uptake in LPS-lung; Blocking demonstrated | First successful ¹⁸F-labeled aminopyridine tracer for iNOS imaging |
18F-NOS (Clinical Tracer) | Based on aminopyridine scaffold | Binds iNOS in vivo | Increased DVR (30%) in human endotoxin-induced lung inflammation [3] | Validated iNOS PET imaging concept in humans |
Virtual Screening Hits [7] | Natural product-like & aminopyridine derivatives | Identified by computational docking to iNOS | Cellular activity (NO reduction), in vivo efficacy in zebrafish models | Represents next-gen discovery approach for novel iNOS-targeted chemotypes |
Table 3: Chemical Profile of 4-Fluoro-6-methylpyridin-2-amine
Property | Value | Source |
---|---|---|
Systematic Name | 4-Fluoro-6-methylpyridin-2-amine | [1] [4] |
CAS Registry Number | 1227595-84-7 | [1] [4] |
Alternative CAS Number | 1393557-04-4 (Isomer: 6-Fluoro-4-methylpyridin-2-amine) | [5] |
Molecular Formula | C₆H₇FN₂ | [1] [4] [5] |
Molecular Weight | 126.13 g/mol | [1] [4] [5] |
SMILES | CC1=CC(F)=CC(N)=N1 | [1] [4] |
InChI Key | XMWBQAISFSMRLR-UHFFFAOYSA-N | [1] |
Pictogram (GHS) | [1] [4] | |
Signal Word | Danger / Warning | [1] [5] |
Hazard Statements (H-Codes) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] [4] [5] |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4